3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of functional groups such as chloro, methoxy, hydroxyethyl, and carboxamide further enhances its chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Quinazoline Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chloro and Methoxy Groups: The chloro and methoxy groups can be introduced via electrophilic aromatic substitution reactions using appropriate reagents such as chlorinating agents and methoxylating agents.
Attachment of the Hydroxyethyl Group: This step can be achieved through nucleophilic substitution reactions, where the hydroxyethyl group is introduced using reagents like ethylene oxide or ethylene glycol.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group to a carboxamide group using reagents such as ammonia or primary amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The carbonyl group in the quinazoline core can be reduced to form a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinazoline derivatives.
Scientific Research Applications
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibiting Enzyme Activity: Binding to the active site of enzymes and preventing substrate binding.
Modulating Receptor Activity: Interacting with receptors to either activate or inhibit their signaling pathways.
Altering Protein Function: Binding to proteins and affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
3-(3-chloro-4-methoxyphenyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Lacks the hydroxyethyl group.
3-(3-chloro-4-methoxyphenyl)-N-methyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Contains a methyl group instead of a hydroxyethyl group.
3-(3-chloro-4-methoxyphenyl)-N-(2-aminoethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide: Contains an aminoethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in 3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide may confer unique properties, such as increased solubility, enhanced reactivity, and potential for specific biological interactions.
Properties
Molecular Formula |
C18H16ClN3O4 |
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Molecular Weight |
373.8 g/mol |
IUPAC Name |
3-(3-chloro-4-methoxyphenyl)-N-(2-hydroxyethyl)-4-oxoquinazoline-7-carboxamide |
InChI |
InChI=1S/C18H16ClN3O4/c1-26-16-5-3-12(9-14(16)19)22-10-21-15-8-11(17(24)20-6-7-23)2-4-13(15)18(22)25/h2-5,8-10,23H,6-7H2,1H3,(H,20,24) |
InChI Key |
QLYANQQBGNSRBD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NCCO)Cl |
Origin of Product |
United States |
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